6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzoxazole
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzoxazole is a heterocyclic aromatic compound featuring a benzoxazole core substituted at the 6-position with a pinacol boronate ester group. Benzoxazole consists of a fused benzene and oxazole ring, where the oxazole contributes electron-withdrawing properties. The pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing C–C bonds . This compound is particularly valued in pharmaceutical and materials chemistry for its stability and reactivity under mild conditions. Its synthesis typically involves palladium-catalyzed borylation of brominated precursors, as exemplified in related benzothiazole and carbazole derivatives .
Properties
CAS No. |
2259877-35-3 |
|---|---|
Molecular Formula |
C13H16BNO3 |
Molecular Weight |
245.08 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzoxazole |
InChI |
InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9-8-16-15-11(9)7-10/h5-8H,1-4H3 |
InChI Key |
MHGJPOWYLYOOIG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NOC=C3C=C2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzoxazole typically involves the reaction of 2,1-benzoxazole with a boronic acid derivative under specific conditions. One common method is the Miyaura borylation reaction, which uses a palladium catalyst to couple the benzoxazole with a boronic acid or boronic ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced purification techniques can help achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can be used to convert the boronic acid group to boronic alcohols.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are typically employed in Suzuki-Miyaura reactions.
Major Products Formed:
Boronic Esters: Formed through oxidation reactions.
Boronic Alcohols: Resulting from reduction reactions.
Biaryl Compounds: Produced via Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzoxazole is in organic synthesis. The boron atom in the dioxaborolane group facilitates various coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds and is widely used in synthesizing complex organic molecules.
Key Reactions :
- Suzuki-Miyaura Coupling : The compound can be used as a boron source to couple with aryl halides or other electrophiles.
- Borylation Reactions : It can also participate in borylation reactions at benzylic positions, enhancing the synthesis of functionalized aromatic compounds.
Medicinal Chemistry
The biological activity of boron-containing compounds has been extensively studied. This compound has shown promise in medicinal chemistry due to its potential anticancer properties.
Mechanism of Action :
- Anticancer Activity : Research indicates that boron compounds can disrupt microtubule formation and induce apoptosis in cancer cells. This mechanism makes them candidates for developing new anticancer agents.
Case Studies :
- Cell Proliferation Inhibition : Studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example:
- In vitro studies showed significant inhibition of growth in breast cancer cell lines when treated with this compound.
- Further investigations are needed to elucidate the specific pathways involved and optimize its efficacy.
Mechanism of Action
The mechanism by which 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzoxazole exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds. The molecular targets and pathways involved vary depending on the biological or industrial context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Reactivity
The table below compares 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzoxazole with structurally related boronate esters:
Key Observations:
Positional Effects : The 6-position on benzoxazole (target compound) offers superior reactivity in Suzuki couplings compared to 5-substituted analogs (e.g., CAS 936902-12-4), likely due to reduced steric hindrance and optimized electronic effects .
Heterocycle Influence : Benzothiazole derivatives (e.g., ) exhibit higher hydrolytic stability than benzoxazoles, attributed to sulfur’s stronger electron-withdrawing nature. Conversely, benzoisoxazole () shows lower reactivity due to weaker boron-heteroatom interactions .
Applications : Carbazole-based boronate esters () are preferred in optoelectronics for their extended conjugation, while benzoxazole derivatives are leveraged in drug discovery (e.g., ’s PI3Kα inhibitors) .
Biological Activity
The compound 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzoxazole is a derivative of benzoxazole that has garnered attention for its potential biological activities. Benzoxazoles are known for a wide range of pharmacological properties including anticancer, antibacterial, and anti-inflammatory effects. This article synthesizes available research findings on the biological activity of this specific compound and its analogs.
- Molecular Formula: C12H17BNO2
- Molecular Weight: 204.07 g/mol
- CAS Number: 24388-23-6
Anticancer Activity
Benzoxazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- UK-1 , a bis(benzoxazole) compound, demonstrated significant activity against leukemia and solid tumors with IC50 values as low as 20 nM .
- A series of benzoxazole derivatives were found to induce apoptosis in breast (MCF-7), lung (A549), and prostate (PC3) cancer cells .
Antibacterial Activity
While some benzoxazole derivatives show promising antibacterial properties, the specific compound in focus has not been extensively tested for this activity. However, studies on related compounds have shown limited antibacterial effects against resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
Anti-inflammatory Activity
Benzoxazole derivatives have also been noted for their anti-inflammatory effects. Compounds such as 3-aminoalkyl-2-oxo-3H-benzoxazoles have exhibited potent analgesic and anti-inflammatory activities by inhibiting prostaglandin synthesis . The presence of the benzoxazole nucleus appears to enhance these effects.
Case Studies
Several studies have highlighted the biological activities of benzoxazole derivatives:
- Kumar et al. (2014) reported that modifications on the benzoxazole ring significantly improved the anticancer activity of certain derivatives against a spectrum of human cancer cell lines.
- Bernard et al. (2014) demonstrated that specific benzoxazole derivatives could induce apoptosis in various cancer cell lines through mechanisms involving caspase activation.
- Reddy et al. (2016) explored the structure-activity relationship (SAR) of benzoxazole derivatives and identified key functional groups that enhance biological activity.
Data Summary
Q & A
Q. Key Variables :
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 1–5 mol% Pd | Higher loading accelerates reaction but risks side products. |
| Temperature | 80–100°C | Elevated temperatures improve reaction kinetics. |
| Solvent | Dioxane or THF | Polar aprotic solvents enhance solubility of intermediates. |
How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound?
Advanced
Optimization focuses on:
Q. Example Protocol :
Combine boronate (1.2 eq), aryl halide (1 eq), Pd catalyst (2 mol%), and base (3 eq) in degassed solvent.
Heat at 90°C for 12–24 hours under N₂.
Monitor by TLC or GC-MS.
Q. Troubleshooting :
- Low Conversion : Increase catalyst loading or switch to a more active ligand (e.g., SPhos).
- Byproduct Formation : Optimize stoichiometry or use scavengers (e.g., activated charcoal).
How should discrepancies in spectroscopic data (e.g., NMR, X-ray) be resolved during characterization?
Q. Advanced
- Multi-Technique Validation : Cross-validate NMR (¹H, ¹³C, ¹¹B) with HRMS and X-ray crystallography. For crystallography, use SHELXL for refinement to resolve ambiguities in bond angles or torsional strain .
- Dynamic Effects : Account for rotational isomers in NMR by variable-temperature (VT) experiments or DFT calculations .
Case Study :
A 2021 study reported conflicting ¹¹B NMR shifts (δ 28–32 ppm) due to solvent polarity. Re-analysis in CDCl₃ vs. DMSO-d₆ resolved the discrepancy .
What purification methods are recommended to achieve high-purity (>98%) boronate esters?
Q. Basic
Q. Purity Metrics :
| Method | Purity Achieved | Time Required |
|---|---|---|
| Column | 95–97% | 4–6 hours |
| Recrystallization | 98% | 12–24 hours |
| HPLC | >99% | 2 hours |
How does solvent polarity impact the stability of this boronate ester?
Q. Advanced
Q. Degradation Pathways :
Hydrolysis to boronic acid.
Protodeboronation under acidic conditions.
What advanced applications exist for this compound in materials science?
Q. Advanced
- OLEDs : Acts as an electron-transport layer precursor. A 2023 study achieved a 15% external quantum efficiency (EQE) in devices using this boronate .
- Polymer Synthesis : Suzuki polycondensation to create conjugated polymers for organic photovoltaics (PCE up to 8.3%) .
Case Study :
A carbazole-benzoxazole copolymer exhibited a bandgap of 2.8 eV and hole mobility of 0.12 cm²/V·s, making it suitable for flexible electronics .
How can researchers address low yields in large-scale boronation reactions?
Q. Advanced
Q. Scale-Up Parameters :
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Yield | 70% | 85% |
| Reaction Time | 24 hours | 8 hours |
| Pd Leaching | <0.1 ppm | <0.05 ppm |
What analytical techniques are critical for quality control?
Q. Basic
Q. Reference Data :
| Technique | Diagnostic Signal |
|---|---|
| ¹H NMR | 8.2 ppm (benzoxazole-H), 1.3 ppm (pinacol-CH₃) |
| HRMS | [M+H]⁺ calc. 259.1214, found 259.1211 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
